molecular formula C16H15NO4 B5802502 N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine

N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine

Cat. No.: B5802502
M. Wt: 285.29 g/mol
InChI Key: PNBLNMPRXOZVLN-UHFFFAOYSA-N
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Description

N-[(4’-Methoxy-3-biphenylyl)carbonyl]glycine is an organic compound with the molecular formula C16H15NO4. It is a derivative of biphenyl, featuring a methoxy group and a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4’-methoxy-3-biphenylyl)carbonyl]glycine typically involves the reaction of 4’-methoxy-3-biphenylcarboxylic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4’-Methoxy-3-biphenylyl)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4’-Methoxy-3-biphenylyl)carbonyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4’-methoxy-3-biphenylyl)carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine: Another glycine derivative with a thiazole ring.

    4’-Hydroxy-3-biphenylylcarbonylglycine: A hydroxylated derivative of the compound.

Uniqueness

N-[(4’-Methoxy-3-biphenylyl)carbonyl]glycine is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other biphenyl derivatives .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-14-7-5-11(6-8-14)12-3-2-4-13(9-12)16(20)17-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBLNMPRXOZVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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